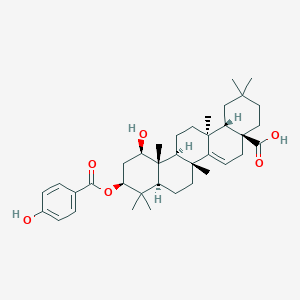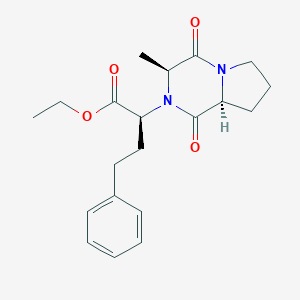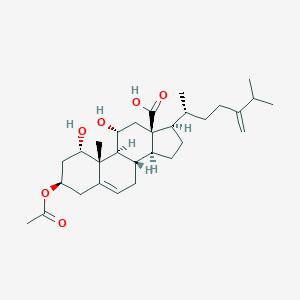
1-Hydroxy-3-((4-hydroxybenzoyl)oxy)-D-friedoolean-14-en-28-oic acid (1beta,3beta)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-3-((4-hydroxybenzoyl)oxy)-D-friedoolean-14-en-28-oic acid (1beta,3beta)- is a triterpenoid compound that has gained significant interest in the scientific community due to its potential therapeutic properties. It is derived from the bark of the plant Maytenus ilicifolia and has been found to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Wissenschaftliche Forschungsanwendungen
Natural Product Chemistry : This compound is related to a group of substances known as D:A-friedooleananes. Kumar, Muthukuda, and MacLeod (1985) isolated three new D:A-friedooleananes from Euonymus revolutus, showcasing the compound's relevance in natural product chemistry and its potential for various applications (Kumar, Muthukuda, & MacLeod, 1985).
Molecular Structure and Synthesis : Research by Jayaraman, Balasubramaniam, and Valiyaveettil (2004) on hydroxybenzoic acid derivatives, which share a structural similarity with the compound , demonstrates its significance in understanding molecular structures and guiding synthesis processes (Jayaraman, Balasubramaniam, & Valiyaveettil, 2004).
Environmental Chemistry : Sun, Qian, Blough, and Mopper (2015) studied hydroxyl radicals production by similar compounds, highlighting its role in environmental chemistry, particularly in natural waters (Sun, Qian, Blough, & Mopper, 2015).
Pharmacological Applications : The structure of the compound bears resemblance to oleanolic acid derivatives, which have been studied for their anti-cancer properties. Shanmugam, Dai, Kumar, Tan, Sethi, and Bishayee (2014) highlight the potential of such compounds in cancer prevention and therapy (Shanmugam et al., 2014).
Chemical Interactions and Crystallization : The study by Jin, Liu, Gao, Lin, Chen, and Wang (2014) on hydrogen-bond interactions between acidic compounds and bis(benzimidazole) provides insights into the crystalline structures and interactions relevant to derivatives of hydroxybenzoic acid (Jin et al., 2014).
Eigenschaften
CAS-Nummer |
155510-77-3 |
|---|---|
Molekularformel |
C37H52O6 |
Molekulargewicht |
592.8 g/mol |
IUPAC-Name |
(4aS,6aS,6bR,8aS,10S,12R,12aR,14aS,14bS)-12-hydroxy-10-(4-hydroxybenzoyl)oxy-2,2,6b,9,9,12a,14a-heptamethyl-1,3,4,5,6a,7,8,8a,10,11,12,13,14,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C37H52O6/c1-32(2)18-19-37(31(41)42)17-14-25-34(5)15-12-24-33(3,4)29(43-30(40)22-8-10-23(38)11-9-22)20-28(39)36(24,7)26(34)13-16-35(25,6)27(37)21-32/h8-11,14,24,26-29,38-39H,12-13,15-21H2,1-7H3,(H,41,42)/t24-,26-,27-,28+,29-,34-,35+,36-,37+/m0/s1 |
InChI-Schlüssel |
VGODRAUARQJBJM-FCWPOGGHSA-N |
Isomerische SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@@]4(C2=CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)([C@@H](C[C@@H](C3(C)C)OC(=O)C6=CC=C(C=C6)O)O)C |
SMILES |
CC1(CCC2(CC=C3C4(CCC5C(C(CC(C5(C4CCC3(C2C1)C)C)O)OC(=O)C6=CC=C(C=C6)O)(C)C)C)C(=O)O)C |
Kanonische SMILES |
CC1(CCC2(CC=C3C4(CCC5C(C(CC(C5(C4CCC3(C2C1)C)C)O)OC(=O)C6=CC=C(C=C6)O)(C)C)C)C(=O)O)C |
Synonyme |
1-hydroxymaprounic 3-p-hydroxybenzoate HOBz-OHMAP |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Gal[236Bn]beta(1-4)Glc[236Bn]-beta-MP](/img/structure/B127889.png)


